methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate
Description
Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate is a chiral cyclopentene derivative featuring a stereochemically defined hydroxyl group at C3, a tert-butoxycarbonyl (Boc)-protected amine at C4, and a methyl ester at C1. This compound is structurally significant in medicinal chemistry and asymmetric synthesis due to its constrained cyclopentene ring, which imposes distinct conformational preferences. The Boc group enhances stability during synthetic manipulations, while the hydroxyl and ester functionalities offer sites for further derivatization .
Properties
IUPAC Name |
methyl (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h6,8-9,14H,5H2,1-4H3,(H,13,16)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEBHDWZTOGBQT-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=C[C@@H]1O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonylamino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane vs. Cyclopentene Core
The compound’s unsaturated cyclopentene ring differentiates it from saturated analogs like methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate (, Compound 6). The cyclopentene’s double bond introduces ring strain and planar geometry, altering reactivity (e.g., susceptibility to Diels-Alder reactions) and spectroscopic properties. For example, the $^{13}\text{C}$ NMR chemical shift of the cyclopentene carbons (C1 and C2) would likely appear downfield compared to cyclopentane analogs due to sp$^2$ hybridization .
Functional Group Variations
- Hydroxyl vs. Difluoromethylenyl Substituents: The hydroxyl group at C3 in the query compound contrasts with the difluoromethylenyl group in ’s Compound 6. NMR data for Compound 6 (e.g., $^{1}\text{H}$ at 2.50 ppm, $^{13}\text{C}$ at 39.52 ppm in d6 solvent) reflect electron-withdrawing effects of fluorine, which differ from hydroxyl-associated shifts .
- Ester vs. Carboxylic Acid: Compared to (1S,3R)-3-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid (), the methyl ester in the query compound reduces polarity, favoring cell membrane permeability. The carboxylic acid in ’s compound may exhibit higher solubility in basic conditions but requires protection during coupling reactions .
Ring Size and Substitution Patterns
The cyclohexene analog in , (3R,4R,5S)-methyl 4-amino-5-(tert-butoxycarbonylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, shares Boc and ester groups but has a six-membered ring. The pentan-3-yloxy substituent in further increases steric bulk compared to the hydroxyl in the query compound .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate is a complex organic compound with significant biological activity, particularly in medicinal chemistry and synthetic organic chemistry. This article provides a detailed overview of its biological activities, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentene ring structure, which is substituted with a tert-butoxycarbonylamino group and a hydroxy group. Its molecular formula is , and it has a molecular weight of approximately 239.29 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in drug development for conditions such as cancer and metabolic disorders.
- Receptor Modulation : It may also interact with cell surface receptors, modulating signal transduction pathways that influence various physiological processes.
Medicinal Chemistry Applications
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways. For example:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer therapies.
- Antimicrobial Activity : Some studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthesizing bioactive compounds.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound differs from related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Methyl (3S,4R)-4-amino-3-hydroxy-cyclopentene-1-carboxylate | Lacks tert-butoxycarbonyl group | More reactive; potential for higher toxicity |
| Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-methoxy-cyclopentene-1-carboxylate | Contains methoxy group | Altered solubility; different receptor interactions |
Case Studies and Research Findings
Recent studies have highlighted the biological activities of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HeLa cells), indicating potential as an anticancer agent.
- Enzyme Inhibition Studies : Research showed that this compound effectively inhibits specific enzymes involved in metabolic pathways relevant to obesity and diabetes.
- Antimicrobial Testing : The compound exhibited moderate antibacterial activity against Gram-positive bacteria in preliminary screening tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
